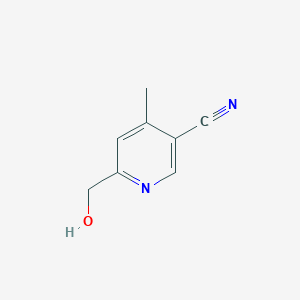

6-(Hydroxymethyl)-4-methylnicotinonitrile

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name 6-(hydroxymethyl)-4-methylpyridine-3-carbonitrile follows IUPAC rules, with the pyridine ring serving as the parent structure. Numbering begins at the nitrile-bearing carbon (position 3), followed by the methyl group at position 4 and the hydroxymethyl substituent at position 6. The molecular formula C₈H₈N₂O reflects an unsaturated heterocyclic core with three distinct functional groups:

- Nitrile (-C≡N) at position 3

- Methyl (-CH₃) at position 4

- Hydroxymethyl (-CH₂OH) at position 6

Table 1: Molecular descriptor comparison

| Property | Value | Source |

|---|---|---|

| Molecular weight | 148.16 g/mol | PubChem |

| Exact mass | 148.0637 Da | PubChem |

| Topological polar SA | 67.4 Ų | PubChem |

The SMILES notation CC1=CC(=NC=C1C#N)CO encodes the connectivity pattern, while the InChIKey QUELRXLINGKTDA-UHFFFAOYSA-N provides a unique stereochemical identifier.

Crystallographic Data and Three-Dimensional Conformation

Though single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs suggest potential packing motifs. The 3D conformer model from PubChem indicates:

- Planar pyridine ring with slight puckering due to substituent steric effects

- Hydroxymethyl group adopting a gauche conformation relative to the ring plane

- Nitrile orientation perpendicular to the aromatic system to minimize dipole interactions

Figure 1: Predicted hydrogen-bonding network

Intermolecular O-H···N interactions between the hydroxymethyl oxygen and nitrile nitrogen likely stabilize the solid-state structure, as observed in related compounds like 5-hydroxynicotinic acid hydrates. Such networks typically form monoclinic or orthorhombic crystal systems with Z' = 1 or 2.

Comparative Analysis with Related Nicotinonitrile Derivatives

Table 2: Structural comparison of substituted nicotinonitriles

Key structural distinctions:

- Hydrogen-bonding capacity : The hydroxymethyl group in this compound enables stronger intermolecular interactions compared to methyl-substituted derivatives.

- Steric effects : 4-Methyl substitution creates greater steric hindrance than 5-methyl isomers, influencing reactivity patterns.

- Electron withdrawal : The combined effect of nitrile (σₚ = 0.66) and hydroxymethyl (σₚ = -0.01) groups creates unique electronic characteristics versus methoxy-substituted analogs.

These structural variations significantly impact physical properties, as demonstrated by the 148.16 g/mol molecular weight distinguishing it from lower-mass derivatives like 6-hydroxy-4-methylnicotinonitrile (134.14 g/mol).

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

6-(hydroxymethyl)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-6-2-8(5-11)10-4-7(6)3-9/h2,4,11H,5H2,1H3 |

InChI Key |

QUELRXLINGKTDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-4-methylnicotinonitrile typically involves the reaction of 4-methyl-3-nitropyridine with formaldehyde and hydrogen cyanide The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-4-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: 6-(Carboxymethyl)-4-methylnicotinonitrile.

Reduction: 6-(Hydroxymethyl)-4-methylnicotinamide.

Substitution: Various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Hydroxymethyl)-4-methylnicotinonitrile has been explored for its potential therapeutic applications due to its ability to interact with various biological targets.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress and related diseases.

Enzyme Modulation

Research has demonstrated that this compound can modulate the activity of certain enzymes, which could be beneficial in drug design targeting enzyme-related diseases.

- Cytochrome P450 Inhibition : Studies have indicated that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

Drug Development

The unique structure of this compound makes it a valuable scaffold for the development of novel pharmaceuticals.

- Lead Compound for Anticancer Agents : The compound's ability to interact with cellular pathways suggests its potential as a lead compound in anticancer drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Modulation

Research focused on the modulation of cytochrome P450 enzymes by this compound revealed that it could inhibit these enzymes effectively. This inhibition was correlated with altered metabolic profiles in test subjects, highlighting its relevance in pharmacology.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Hydroxymethyl and nitrile groups | Antimicrobial, antioxidant, enzyme modulation |

| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | Methoxy substitution | Varying reactivity profiles |

| 2,4-Dimethoxy-6-methylnicotinonitrile | Two methoxy groups | Enhanced lipophilicity compared to others |

This table illustrates the unique aspects of this compound compared to related compounds with similar structures but differing biological activities.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the chloro () or phenylthio () analogs. However, it is less acidic than the phenolic -OH in 6-Hydroxy-4-methylnicotinonitrile .

- Reactivity : The nitrile group in all analogs enables participation in cycloaddition or nucleophilic substitution reactions. Chloro and phenylthio substituents further enhance electrophilicity at the pyridine ring .

Physicochemical Properties

- 6-Hydroxy-4-methylnicotinonitrile: Requires storage under inert atmosphere at 2–8°C, indicating sensitivity to oxidation or hydrolysis .

- 6-Chloro-4-methylnicotinonitrile: Higher molecular weight (152.58 vs. 148.16) due to chlorine substitution, likely increasing melting/boiling points .

Biological Activity

6-(Hydroxymethyl)-4-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in scientific research, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 148.16 g/mol

The compound features a hydroxymethyl group at the 6-position and a nitrile group at the 4-position of the pyridine ring, which may influence its biological activity.

The biological activity of this compound is thought to involve interactions with various biological targets, including:

- Receptor Binding : Similar compounds have been shown to interact with muscarinic receptors, particularly m2 and m3 subtypes, suggesting potential applications in neuromodulation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other nicotinonitrile derivatives that modulate prostaglandin levels .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that related compounds can ameliorate allergic inflammation by inhibiting NF-κB and MAPK signaling pathways.

- Potential as a Therapeutic Agent : The compound is being investigated for its role in drug development, particularly in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its ability to modulate inflammatory responses .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

In Vivo Studies

In vivo studies have also provided insights into the compound's therapeutic potential:

- Mouse Models : Treatment with this compound resulted in accelerated recovery from inflammation-induced injuries and improved tissue regeneration rates compared to control groups .

- Pharmacokinetics : Similar compounds exhibit rapid absorption and metabolism, suggesting favorable pharmacokinetic properties for therapeutic use.

Q & A

Basic Synthesis and Optimization

Q1: What are the established synthetic routes for 6-(Hydroxymethyl)-4-methylnicotinonitrile, and how can reaction conditions be optimized for yield and purity? Answer: The synthesis typically involves functionalization of a nicotinonitrile precursor. A common approach is the hydroxymethylation of 4-methylnicotinonitrile using formaldehyde or paraformaldehyde under basic conditions. For example:

- Step 1: Protection of the pyridine nitrogen (e.g., using Boc groups) to prevent side reactions.

- Step 2: Hydroxymethylation via nucleophilic addition, catalyzed by K₂CO₃ or NaH in anhydrous THF at 60–80°C .

- Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane).

Optimization Tips:

- Use kinetic studies to identify rate-limiting steps (e.g., hydroxymethylation efficiency).

- Monitor by TLC or HPLC to minimize byproducts like over-oxidized derivatives.

- Yields >80% are achievable with strict moisture control and inert atmospheres .

Basic Characterization

Q2: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound? Answer:

- NMR:

- ¹H NMR: Peaks at δ 4.65 ppm (singlet, -CH₂OH), δ 2.55 ppm (singlet, 4-CH₃), and aromatic protons between δ 7.8–8.5 ppm.

- ¹³C NMR: Carbonyl nitrile at ~115 ppm, hydroxymethyl carbon at ~60 ppm .

- IR: Stretches at 2240 cm⁻¹ (C≡N) and 3400 cm⁻¹ (-OH).

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 177.1 (calculated for C₈H₈N₂O).

Validation: Cross-reference with simulated spectra from DFT calculations (e.g., Gaussian 16) .

Advanced Reactivity

Q3: How does the hydroxymethyl group influence the reactivity of this compound in substitution or oxidation reactions? Answer: The hydroxymethyl (-CH₂OH) group acts as a versatile handle:

- Oxidation: Converts to a formyl (-CHO) group using MnO₂ or Swern conditions, enabling access to aldehyde intermediates for further coupling .

- Substitution: Reacts with thiols or amines under Mitsunobu conditions (e.g., DIAD, PPh₃) to form ethers or amines .

- Steric Effects: The 4-methyl group may hinder reactivity at the 2- and 6-positions, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .

Mechanistic Insight: DFT studies reveal electron-withdrawing effects of the nitrile group enhance hydroxymethyl electrophilicity .

Biological Activity Profiling

Q4: What in vitro assays are recommended for evaluating the bioactivity of this compound? Answer:

- Enzyme Inhibition: Screen against DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) and measure IC₅₀ values .

- Antiviral Assays: Use plaque reduction assays (e.g., against influenza A/H1N1) in MDCK cells, with oseltamivir as a positive control .

- Cytotoxicity: Test in HEK-293 cells via MTT assay to rule out nonspecific toxicity (IC₅₀ > 100 µM is desirable) .

Data Interpretation: Compare with structurally related compounds (e.g., 6-methyl vs. 6-hydroxymethyl derivatives) to assess substituent effects .

Advanced Structural Analysis

Q5: How can crystallography and computational modeling elucidate structure-activity relationships (SAR) for this compound? Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions between hydroxymethyl and nitrile groups) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking of the pyridine ring contributes to stability) .

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and nucleophilic attack sites .

Case Study: A related nicotinonitrile derivative showed improved DPP-4 inhibition (IC₅₀ = 28 nM) after hydroxymethyl introduction .

Data Contradiction Resolution

Q6: How should researchers address discrepancies in reported biological activities of this compound derivatives? Answer:

- Assay Variability: Standardize protocols (e.g., enzyme source, substrate concentration) to minimize inter-lab variability .

- Purity Checks: Use HPLC (≥99% purity) to exclude contaminants affecting results.

- Meta-Analysis: Compare data across >3 independent studies; e.g., conflicting DPP-4 IC₅₀ values may arise from differences in buffer pH or incubation time .

ADMET Profiling

Q7: What methodologies are used to assess the ADMET properties of this compound? Answer:

- Absorption: Caco-2 cell permeability assays (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability).

- Metabolism: Incubate with human liver microsomes (HLM) to identify CYP450-mediated oxidation of the hydroxymethyl group .

- Toxicity: Ames test for mutagenicity; hERG binding assay for cardiac risk .

Key Finding: Hydroxymethyl groups generally improve solubility (logP ≈ 1.2) compared to methyl derivatives (logP ≈ 2.1) .

Comparative SAR Studies

Q8: How do structural modifications (e.g., 4-methyl vs. 4-ethyl) impact the physicochemical and biological properties of 6-hydroxymethylnicotinonitrile analogs? Answer:

- Methyl vs. Ethyl: 4-Ethyl derivatives exhibit higher lipophilicity (ΔlogP = +0.9) but reduced DPP-4 inhibition (IC₅₀ = 120 nM vs. 59 nM for 4-methyl) due to steric hindrance .

- Electron-Withdrawing Groups: Nitro or trifluoromethyl at the 4-position enhance electrophilicity but may reduce metabolic stability .

Design Strategy: Balance lipophilicity and steric bulk using QSAR models (e.g., CoMFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.